molecular formula C37H40BNO7 B12108014 (S)-2-(Benzyloxy)-5-[3-(benzyloxy)-2-(Cbz-amino)-3-oxopropyl]phenylboronic Acid Pinacol Ester

(S)-2-(Benzyloxy)-5-[3-(benzyloxy)-2-(Cbz-amino)-3-oxopropyl]phenylboronic Acid Pinacol Ester

Cat. No.: B12108014
M. Wt: 621.5 g/mol
InChI Key: ZSAWIVOAGIRNAE-UHFFFAOYSA-N
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Description

(S)-2-(Benzyloxy)-5-[3-(benzyloxy)-2-(Cbz-amino)-3-oxopropyl]phenylboronic acid pinacol ester is a complex organic compound that belongs to the class of boronic acid derivatives. These compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The presence of the pinacol ester group enhances the stability and solubility of the boronic acid, making it a valuable reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Benzyloxy)-5-[3-(benzyloxy)-2-(Cbz-amino)-3-oxopropyl]phenylboronic acid pinacol ester typically involves multiple steps, starting from readily available starting materials. One common approach is the protection of the amino group with a carbobenzyloxy (Cbz) group, followed by the introduction of the benzyloxy groups through etherification reactions. The boronic acid moiety is then introduced via a borylation reaction, often using a palladium-catalyzed process. The final step involves the esterification of the boronic acid with pinacol to form the pinacol ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Benzyloxy)-5-[3-(benzyloxy)-2-(Cbz-amino)-3-oxopropyl]phenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid moiety can be oxidized to form boronic esters or boronic acids.

    Reduction: The carbonyl group in the compound can be reduced to form alcohols.

    Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of boronic esters or acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenylboronic acid derivatives.

Scientific Research Applications

(S)-2-(Benzyloxy)-5-[3-(benzyloxy)-2-(Cbz-amino)-3-oxopropyl]phenylboronic acid pinacol ester has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: Investigated for its potential use in drug development, particularly in the design of protease inhibitors.

    Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of (S)-2-(Benzyloxy)-5-[3-(benzyloxy)-2-(Cbz-amino)-3-oxopropyl]phenylboronic acid pinacol ester involves its ability to form stable complexes with various molecular targets. The boronic acid moiety can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of enzyme inhibitors, where the compound can bind to the active site of the enzyme, blocking its activity. The benzyloxy and Cbz-amino groups provide additional interactions with the target molecule, enhancing the binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(N-Boc-amino)phenylboronic acid pinacol ester: Similar in structure but with a Boc protecting group instead of Cbz.

    Vinylboronic acid pinacol ester: Contains a vinyl group instead of the benzyloxy and Cbz-amino groups.

    3-Aminocarbonylphenylboronic acid pinacol ester: Contains an aminocarbonyl group instead of the benzyloxy and Cbz-amino groups.

Uniqueness

(S)-2-(Benzyloxy)-5-[3-(benzyloxy)-2-(Cbz-amino)-3-oxopropyl]phenylboronic acid pinacol ester is unique due to its combination of benzyloxy and Cbz-amino groups, which provide specific interactions and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and in the design of enzyme inhibitors.

Properties

IUPAC Name

benzyl 2-(phenylmethoxycarbonylamino)-3-[4-phenylmethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H40BNO7/c1-36(2)37(3,4)46-38(45-36)31-22-30(20-21-33(31)42-24-27-14-8-5-9-15-27)23-32(34(40)43-25-28-16-10-6-11-17-28)39-35(41)44-26-29-18-12-7-13-19-29/h5-22,32H,23-26H2,1-4H3,(H,39,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSAWIVOAGIRNAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CC(C(=O)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H40BNO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

621.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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